molecular formula C13H20OS B7939454 6-(4-Methylphenoxy)hexane-1-thiol

6-(4-Methylphenoxy)hexane-1-thiol

Cat. No.: B7939454
M. Wt: 224.36 g/mol
InChI Key: VKTIBKLFKZFVGB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenoxy)hexane-1-thiol typically involves the reaction of 4-methylphenol with 6-bromohexane in the presence of a base to form 6-(4-Methylphenoxy)hexane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenoxy)hexane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using mild oxidants like iodine or hydrogen peroxide.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: Thiols can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form thioethers.

Common Reagents and Conditions

    Oxidation: Iodine (I₂), hydrogen peroxide (H₂O₂)

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers

Scientific Research Applications

6-(4-Methylphenoxy)hexane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of thiol-disulfide exchange reactions, which are crucial in protein folding and function.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenoxy)hexane-1-thiol involves its ability to undergo thiol-disulfide exchange reactions. This compound can interact with disulfide bonds in proteins, leading to the formation or breaking of these bonds. The molecular targets include thiol-containing enzymes and proteins, which play a role in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenoxy)hexane-1-thiol
  • 6-(4-Ethylphenoxy)hexane-1-thiol
  • 6-(4-Chlorophenoxy)hexane-1-thiol

Comparison

6-(4-Methylphenoxy)hexane-1-thiol is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties compared to its analogs. For instance, the methyl group can influence the compound’s reactivity and interaction with other molecules. In contrast, the methoxy, ethyl, and chloro substituents in similar compounds can lead to variations in their chemical behavior and applications.

Properties

IUPAC Name

6-(4-methylphenoxy)hexane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-12-6-8-13(9-7-12)14-10-4-2-3-5-11-15/h6-9,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIBKLFKZFVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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